molecular formula C6H3BrCl2O B3034085 2-Bromo-3,5-dichlorophenol CAS No. 13659-22-8

2-Bromo-3,5-dichlorophenol

Cat. No.: B3034085
CAS No.: 13659-22-8
M. Wt: 241.89 g/mol
InChI Key: CYIGVUYGLXFTPV-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical Research

2-Bromo-3,5-dichlorophenol serves as a crucial building block in organic synthesis. Its unique arrangement of halogen atoms on the phenol (B47542) ring imparts specific reactivity, making it a valuable intermediate in the production of more complex molecules. Researchers utilize this compound in the development of new pharmaceuticals and agrochemicals. The presence of both bromine and chlorine atoms allows for selective chemical transformations, enabling the synthesis of a diverse range of derivatives with potential biological activity.

Contextual Overview of Halogenated Phenol Derivatives

Halogenated phenols are a broad class of organic compounds characterized by a phenol ring substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). These compounds are significant in various industrial and natural processes. sibran.ru Many halogenated phenols are used as intermediates in the synthesis of pesticides, herbicides, pharmaceuticals, and dyes. sibran.ruresearchgate.net For instance, 2,4-dichlorophenol (B122985) is a precursor for the production of the widely used herbicide 2,4-D. sibran.ru

The properties and applications of halogenated phenols are highly dependent on the type, number, and position of the halogen substituents. The introduction of halogens can significantly alter the acidity, reactivity, and biological activity of the parent phenol molecule. Some halogenated phenols are also found in nature, produced by various organisms such as fungi and marine algae. sibran.ru However, due to the toxicity of some of these compounds, they are also considered environmental pollutants. sibran.runih.gov The global trade of phenol derivatives, including halogenated ones, represents a significant market. oec.world

Research Gaps and Future Investigative Avenues for this compound

While this compound is recognized as a useful synthetic intermediate, there are several areas where further research is needed. Detailed studies on its metabolic pathways and environmental fate are limited. Understanding how this compound is broken down by microorganisms and its potential for bioaccumulation is crucial for assessing its environmental impact.

Future investigations could focus on exploring the full range of its potential applications. This includes synthesizing and screening new derivatives for pharmaceutical and agricultural activities. Furthermore, developing more efficient and environmentally friendly methods for the synthesis of this compound itself is an important research direction. Investigating its potential role in materials science, for example, in the creation of novel polymers or flame retardants, could also open up new applications for this compound. cpsc.gov

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 13659-22-8
Molecular Formula C₆H₃BrCl₂O
Molecular Weight 241.9 g/mol
IUPAC Name This compound
SMILES OC1=CC(Cl)=CC(Cl)=C1Br
Purity 95%

This data is compiled from multiple sources. synquestlabs.comachemblock.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,5-dichlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIGVUYGLXFTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 2 Bromo 3,5 Dichlorophenol

Electrophilic Aromatic Substitution Reactions of Halogenated Phenols

The hydroxyl group of halogenated phenols is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, the halogen atoms are deactivating due to their electron-withdrawing inductive effect. In 2-bromo-3,5-dichlorophenol, the positions ortho and para to the hydroxyl group are already substituted. The electron-withdrawing nature of the bromine and chlorine atoms deactivates the aromatic ring, making electrophilic aromatic substitution less favorable.

The halogenation of phenols is a common example of electrophilic aromatic substitution. minia.edu.eg For instance, the electrochemical halogenation of phenol (B47542) can be achieved using a chromium catalyst, where the phenol is first oxidized to a phenolate (B1203915) ion, which then reacts with the halogen. globalscientificjournal.com

Nucleophilic Displacement Reactions Involving Halogen Substituents

Halogenated phenols can undergo nucleophilic substitution reactions where a halogen atom is replaced by a nucleophile. ambeed.com The susceptibility of a halogen to displacement depends on its position on the ring and the reaction conditions. The bromine atom at the para position to the hydroxyl group can act as a leaving group under specific conditions.

One such reaction is hydrolysis, where a halogen is replaced by a hydroxyl group. For example, 1,2-dibromo-3-chloropropane (B7766517) undergoes neutral and base-mediated hydrolysis where a halogen is displaced by water or a hydroxide (B78521) ion. europa.eu The hydrolysis of halogenated compounds can be influenced by the stability of the resulting carbocation intermediate. epa.gov

Oxidation Pathways of the Phenolic Moiety

The phenolic moiety of this compound can be oxidized to form various products, including quinones. The oxidation can be initiated by various oxidizing agents or through electrochemical methods.

Enzymatic oxidation of halogenated phenols has also been studied. For instance, horseradish peroxidase and dehaloperoxidase can catalyze the oxidative dechlorination of halogenated phenols. nih.gov The mechanism involves two sequential one-electron oxidizations of the halogenated phenol, leading to a cationic intermediate that resembles a Meisenheimer intermediate. nih.gov Microperoxidase-8 (MP8), in the presence of hydrogen peroxide, can also catalyze the dehalogenation of para-halogenated phenols, resulting in the formation of p-benzoquinones. pnas.org

Electrochemical oxidation of chlorophenols on a platinum electrode in an alkaline solution has been shown to proceed in the potential region of platinum oxide formation. researchgate.net The rate of oxidation generally decreases with an increasing number of chlorine atoms on the benzene (B151609) ring. researchgate.net

Reduction Pathways of Halogenated Phenols

The halogen substituents on this compound can be removed through reduction reactions. This process, known as hydrodehalogenation, is a significant pathway for the detoxification of halogenated aromatic compounds.

Reductive dehalogenation can occur through various mechanisms, including hydrogenolysis, electron transfer, and hydride transfer. Microbial degradation is a key process for the reductive dehalogenation of halogenated aromatics. bohrium.com Anaerobic bacteria, for instance, can utilize reductive dehalogenases to remove halogen atoms. bohrium.com Some of these enzymes require cofactors like cobalamin. bohrium.com

For example, the anaerobic biodegradation of pentachlorophenol (B1679276) can lead to the formation of 3,5-dichlorophenol (B58162) as an intermediate through reductive dechlorination. evitachem.com Similarly, 4-chlorophenol (B41353) can be reductively dechlorinated to phenol under sulfate-reducing conditions. oup.com

Rearrangement Reactions and Isomerization Processes

Halogenated phenols can undergo rearrangement reactions where substituents, including halogen atoms, migrate to different positions on the aromatic ring. These reactions can be influenced by factors such as temperature, solvents, and the presence of catalysts. cdnsciencepub.com

An example of such a rearrangement is the Claisen rearrangement of allyl 2,6-dihalophenyl ethers. cdnsciencepub.com During this thermal rearrangement, halogen migration can occur, and the extent of this migration is affected by the polarity of the solvent. cdnsciencepub.com Lewis acids, like zinc chloride, can also catalyze the rearrangement and influence the product distribution. cdnsciencepub.com

The isomerization of monobromodichlorobenzenes can be mediated by aluminum halides, leading to an enrichment of the para isomer.

Mechanisms of Halogen Migration and Dehalogenation

Halogen migration in halogenated phenols can occur through various mechanisms. In some cases, it can proceed via an allylic rearrangement during the dienone intermediate stage of a reaction, a process that can be assisted by polar solvents or Lewis acids. cdnsciencepub.com An alternative pathway may involve a halogen substitution reaction, possibly proceeding through an SN2' pathway. cdnsciencepub.com

Dehalogenation, the removal of a halogen atom, is a crucial process in the degradation of halogenated compounds. bohrium.comresearchgate.net It can occur via reductive, oxidative, or hydrolytic pathways. bohrium.com

Oxidative dehalogenation is often catalyzed by monooxygenases. bohrium.com For instance, the HadA monooxygenase catalyzes the dehalogenation of halogenated phenols via a hydroquinone (B1673460) pathway. researchgate.net

Reductive dehalogenation is common in anaerobic environments and is carried out by dehalogenases. bohrium.com

Hydrolytic dehalogenation involves the replacement of a halogen with a hydroxyl group and is observed in the biodegradation of compounds like PCBs. bohrium.com

The mechanism of dehalogenation can be complex. For example, in the microperoxidase-8-mediated dehalogenation of halophenols, one proposed mechanism involves the formation of a cofactor-peroxide-alkyl intermediate that reacts with the substrate. pnas.org

Environmental Chemistry and Fate of 2 Bromo 3,5 Dichlorophenol

Environmental Occurrence and Distribution in Aquatic and Terrestrial Compartments

Specific data on the environmental occurrence and measured concentrations of 2-Bromo-3,5-dichlorophenol in various environmental compartments are not extensively documented in publicly available research. However, related compounds, such as other dichlorophenols and pentachlorophenol (B1679276) (PCP), are known to be present in aquatic environments due to industrial, domestic, and agricultural activities. hhearprogram.orgnih.gov These chlorophenol compounds have been detected in water, sediments, and organisms. nih.gov For instance, PCP is a ubiquitous pollutant found in Chinese aquatic environments, often stemming from industrial wastewater and historical pesticide use. nih.gov The presence of brominated flame retardants and their degradation products has also been confirmed in soil, riverine and marine sediments, and various organisms, indicating that brominated organic compounds can be widespread. researchgate.netosti.gov Given that this compound is a halogenated phenol (B47542), its presence can be inferred in environments impacted by specific industrial processes or as a minor disinfection byproduct in treated water systems.

Formation as a Disinfection Byproduct (DBP) in Water Treatment Systems

Halogenated phenols are a known class of disinfection byproducts (DBPs) that can form during water treatment processes, particularly chlorination. awa.asn.au While over 600 DBPs have been identified, the formation pathways and occurrence of many, including specific isomers like this compound, are less characterized than regulated compounds like trihalomethanes (THMs) and haloacetic acids (HAAs). acs.org

Precursors and Formation Conditions in Chlorination Processes

The formation of this compound as a DBP during chlorination requires the presence of three key components: a disinfectant, a specific organic precursor, and a source of bromine.

Disinfectant: Chlorine (typically as hypochlorous acid, HOCl, at neutral pH) is the primary reactant that drives the formation of chlorinated and brominated DBPs.

Organic Precursor: Phenolic compounds are recognized as important DBP precursors due to their high reactivity with chlorine. awa.asn.au For the formation of this compound, the most direct precursor would be 3,5-dichlorophenol (B58162) . The initial synthesis of 3,5-dichlorophenol can arise from the hydrolysis of 1,3,5-trichlorobenzene. engineering.org.cn Natural organic matter (NOM), which is ubiquitous in surface and groundwaters, contains humic and fulvic acids with phenolic moieties that can also serve as precursors to halogenated phenols.

Bromine Source: The incorporation of bromine into the DBP structure depends on the presence of bromide ions (Br⁻) in the source water. youtube.com

The reaction occurs when chlorine is added to water containing both 3,5-dichlorophenol (or other similar phenolic precursors) and natural bromide ions.

Mechanisms of Bromine Incorporation during DBP Formation

The formation of brominated DBPs during chlorination is an indirect process. The mechanism involves two principal stages:

Oxidation of Bromide: The disinfectant, hypochlorous acid (HOCl), is a stronger oxidizing agent than hypobromous acid (HOBr). Therefore, HOCl rapidly oxidizes any bromide ions (Br⁻) present in the water to form hypobromous acid. acs.org

HOCl + Br⁻ → HOBr + Cl⁻

Electrophilic Aromatic Substitution: Hypobromous acid (or molecular bromine, Br₂, which can form in solution) then acts as the brominating agent. It reacts with the activated aromatic ring of the precursor molecule, 3,5-dichlorophenol, in an electrophilic aromatic substitution reaction. d-nb.info The hydroxyl (-OH) group of the phenol is a strongly activating, ortho-, para-directing group, while the chlorine atoms are deactivating but also ortho-, para-directing. In 3,5-dichlorophenol, the positions ortho and para to the hydroxyl group are positions 2, 4, and 6. The bromine atom is directed to one of these available positions, leading to the formation of bromodichlorophenol (B3052516) isomers. engineering.org.cnd-nb.info The formation of this compound specifically involves the substitution of a hydrogen atom at the C2 position of the 3,5-dichlorophenol ring.

Influence of Water Matrix Parameters on DBP Formation (pH, Natural Organic Matter, Bromide Concentration, Temperature)

The formation and speciation of this compound are significantly influenced by several physicochemical parameters of the water matrix.

ParameterInfluence on this compound Formation
pH The pH level is a critical factor affecting both the disinfectant's reactivity and the precursor's form. At lower pH, chlorine is more reactive, potentially increasing DBP formation. However, the reactivity of phenolic precursors increases at higher pH as they deprotonate to form the more reactive phenolate (B1203915) ion. The formation of certain DBPs, like THMs, is favored at higher pH levels (9.0–10.0), while others are favored at lower pH. Maintaining a neutral pH (around 7.0) is often a strategy to minimize overall DBP formation.
Natural Organic Matter (NOM) NOM serves as a primary source of organic precursors for DBPs. Higher concentrations of NOM, particularly fractions rich in phenolic structures, increase the potential for forming halogenated phenols. The character of NOM is also important, as some fractions are more reactive with disinfectants than others. acs.org
Bromide Concentration The concentration of bromide ions in the source water is a key determinant for the formation of brominated DBPs. youtube.com An increase in the initial bromide concentration leads to a shift in DBP speciation, favoring the formation of brominated analogues over chlorinated ones. youtube.com This is because hypobromous acid is a more effective halogenating agent than hypochlorous acid for many organic precursors. youtube.com
Temperature Higher water temperatures generally increase the rate of chemical reactions, including the reactions between disinfectants and DBP precursors. This can lead to faster formation and potentially higher concentrations of DBPs, although specific impacts can vary.

Transport and Partitioning Behavior in Environmental Systems

The transport and partitioning of an organic chemical like this compound in the environment are governed by its physicochemical properties, such as its water solubility and its tendency to sorb to solid phases like soil and sediment.

Sorption to Organic Matter and Sediments

The sorption of nonionic organic compounds in soil and sediment is primarily controlled by partitioning into the organic carbon fraction of the solid matrix. This behavior is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgpsu.edu A higher Koc value indicates a stronger tendency for the chemical to bind to soil or sediment and a lower mobility in the environment. ecetoc.org

Below is a table of experimental log Koc values for related dichlorophenol isomers. These values suggest that dichlorophenols have a moderate tendency to sorb to organic matter.

CompoundLog Koc
2,3-Dichlorophenol (B42519)2.89
3,4-Dichlorophenol (B42033)3.03
3,5-Dichlorophenol3.06

Source: Adapted from literature reviews on sorption coefficients.

Given its structure, the Koc value for this compound would be expected to be in a similar range, indicating moderate sorption potential to organic matter in soils and sediments.

Volatilization from Aqueous Phases

The process of volatilization represents a significant pathway for the transfer of chemical compounds from an aqueous phase, such as a lake or river, to the atmosphere. This environmental fate process is governed by the compound's physical and chemical properties, most notably its Henry's Law constant. The Henry's Law constant (H) is a measure of the partitioning of a chemical between the air and water phases at equilibrium. A higher Henry's Law constant indicates a greater tendency for a compound to volatilize from water.

To provide context, estimated Henry's Law constants and associated volatilization half-lives for several dichlorophenol isomers are presented below. These values are derived from their respective vapor pressures and water solubilities.

Estimated Volatilization Data for Dichlorophenol Isomers

CompoundEstimated Henry's Law Constant (atm·m³/mol)Source
2,3-Dichlorophenol3.46 x 10⁻⁶ echemi.com
2,5-Dichlorophenol (B122974)6.03 x 10⁻⁶ nih.gov
3,5-Dichlorophenol2.4 x 10⁻⁷ nih.gov

Based on these Henry's Law constants, the volatilization half-lives from model aquatic environments can be estimated. The volatilization half-life is the time it takes for half of the concentration of a compound to escape from the water body to the atmosphere. These estimations typically model a standard river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) and a model lake (1 meter deep, with a current of 0.05 m/sec and a wind velocity of 0.5 m/sec).

A Henry's Law constant in the range of 10⁻⁷ atm·m³/mol, as seen with 3,5-dichlorophenol, suggests that volatilization from water surfaces is expected to be a slow process. nih.gov For 2,3-dichlorophenol and 2,5-dichlorophenol, the higher Henry's Law constants indicate that volatilization is an expected environmental fate process. echemi.comnih.gov

Estimated Volatilization Half-Lives for Dichlorophenol Isomers from Model Aquatic Systems

CompoundVolatilization Half-Life from Model River (days)Volatilization Half-Life from Model LakeSource
2,3-Dichlorophenol~14~103 days echemi.com
2,5-Dichlorophenol~8~61 days nih.gov
3,5-Dichlorophenol~190~47 months nih.gov

Given that this compound has a higher molecular weight than the dichlorophenols due to the replacement of a hydrogen atom with a bromine atom, its physicochemical properties will differ. The position of the halogens on the phenol ring significantly influences the Henry's Law constant, as evidenced by the variation among the dichlorophenol isomers. The 3,5-dichloro substitution pattern results in a significantly lower tendency to volatilize compared to the 2,3- and 2,5-isomers. echemi.comnih.govnih.gov It is plausible that this compound would also exhibit a relatively low volatilization rate from aqueous phases, similar to its 3,5-dichlorophenol analogue. However, without specific experimental or robust quantitative structure-activity relationship (QSAR) modeling for this compound, its precise volatilization behavior remains an area for further research.

Environmental Degradation Pathways of 2 Bromo 3,5 Dichlorophenol

Abiotic Transformation Processes

Abiotic transformations are critical in determining the persistence of 2-Bromo-3,5-dichlorophenol in the environment. These processes include the action of sunlight (photolysis), reaction with water (hydrolysis), and degradation by highly reactive chemical species generated through advanced oxidation processes (AOPs).

Photochemical degradation, or photolysis, is a process where light energy directly or indirectly breaks down chemical compounds. For halogenated phenols, the primary mechanism often involves the cleavage of the carbon-halogen bond. In the case of this compound, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making it the more likely site for initial photolytic cleavage.

Research on the analogous compound, 4-Bromo-3,5-dichlorophenol (B174001), shows that under UV irradiation, it undergoes dehalogenation through the cleavage of the C-Br bond. This process yields 3,5-Dichlorophenol (B58162) as a primary product with a reported half-life of 48 hours. It is scientifically plausible that this compound follows a similar pathway, where absorption of UV light leads to the homolytic fission of the C-Br bond, generating a dichlorophenyl radical and a bromine radical. The dichlorophenyl radical can then abstract a hydrogen atom from the surrounding medium (e.g., water) to form 3,5-Dichlorophenol. Further degradation of the resulting dichlorophenol can then occur, albeit typically at a slower rate.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Aromatic halides, including chlorophenols, are generally resistant to hydrolysis under typical environmental pH and temperature conditions. nih.gov Compounds like this compound lack functional groups that are susceptible to hydrolysis. europa.eu The carbon-halogen bonds on the aromatic ring are stabilized by the ring's electron system, making nucleophilic substitution by water or hydroxide (B78521) ions a very slow process. Therefore, hydrolysis is not considered a significant environmental degradation pathway for this compound. europa.euepa.gov

Advanced Oxidation Processes (AOPs) are a suite of environmental remediation technologies designed to break down persistent organic pollutants. kirj.eedtic.mil These processes are characterized by the in-situ generation of highly powerful, non-selective chemical oxidants, most notably the hydroxyl radical (HO•). kirj.ee AOPs are considered a promising alternative to conventional treatment methods for the destruction of recalcitrant compounds like halogenated phenols. kirj.eedtic.mil

The UV/chlorine process is an emerging AOP that has proven effective for micropollutant degradation. gdut.edu.cn This system involves the photolysis of free chlorine (HOCl/OCl⁻) by UV light to produce a combination of potent reactive species, including hydroxyl radicals (HO•) and chlorine atoms (Cl•), as well as other reactive chlorine species (RCS) like Cl₂•⁻. gdut.edu.cnnih.gov

The key reactions in a UV/chlorine system are:

HOCl + hν → HO• + Cl•

OCl⁻ + hν → O•⁻ + Cl•

Both HO• and Cl• are powerful oxidants that can effectively degrade electron-rich organic compounds such as this compound. gdut.edu.cn The degradation can proceed through hydroxylation of the aromatic ring, abstraction of the phenolic hydrogen, or addition of chlorine, leading to a variety of transformation products. gdut.edu.cn The UV/chlorine process can significantly enhance the formation of disinfection by-products (DBPs) compared to chlorination alone due to the high reactivity of the generated radicals. gdut.edu.cn

The efficacy of many AOPs hinges on the generation of specific radical species that initiate the degradation of pollutants.

Hydroxyl Radical (HO•): The hydroxyl radical is one of the most powerful oxidizing agents used in water treatment and aggressively attacks nearly all organic compounds. kirj.ee Its reaction with aromatic compounds like this compound can occur via two primary mechanisms: electrophilic addition to the aromatic ring to form a hydroxycyclohexadienyl radical, or abstraction of the acidic hydrogen from the phenolic hydroxyl group to form a phenoxyl radical. kirj.eeresearchgate.net These initial reactions lead to a cascade of further oxidation steps, often resulting in dehalogenation, ring-opening, and eventual mineralization to CO₂, H₂O, and inorganic halides. epa.gov

Sulfate (B86663) Radical (SO₄•⁻): Sulfate radical-based AOPs (SR-AOPs) have gained significant attention due to the high redox potential of the sulfate radical (SO₄•⁻), its longer half-life compared to HO•, and its effectiveness over a broad pH range. frontiersin.orgacs.org Sulfate radicals are typically generated by activating persulfate (PDS, S₂O₈²⁻) or peroxymonosulfate (B1194676) (PMS, HSO₅⁻) with energy (e.g., heat, UV) or catalysts (e.g., transition metals). frontiersin.orgacs.org Unlike the hydroxyl radical, which often adds to aromatic rings, the sulfate radical primarily reacts with phenols via an electron transfer mechanism, abstracting an electron to form a phenoxyl radical. acs.org This initial step can lead to polymerization or further oxidation and cleavage of the aromatic ring. Studies on other chlorinated phenols have shown that SR-AOPs can lead to the formation of polychlorinated byproducts through reactions involving released chlorine atoms. capes.gov.br

Reactive Chlorine Species (RCS): In systems like UV/chlorine, reactive chlorine species (RCS) such as the chlorine atom (Cl•), dichlorine radical anion (Cl₂•⁻), and chlorine monoxide radical (ClO•) play a significant role. gdut.edu.cn RCS, particularly Cl•, are highly reactive towards organic compounds with electron-rich moieties, such as phenols. gdut.edu.cn They can contribute to degradation through radical addition reactions, which can result in the formation of more highly chlorinated phenols and other chlorinated byproducts. gdut.edu.cn

The table below summarizes the properties of these key radical species.

Data sourced from multiple references. kirj.eefrontiersin.org

Besides the methods mentioned above, several other AOPs are capable of degrading halogenated phenols.

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) with UV light to generate hydroxyl radicals, which then degrade organic pollutants. It is a well-established technology for water treatment. epa.gov

Fenton and Photo-Fenton: The Fenton reaction uses a mixture of hydrogen peroxide and a ferrous iron (Fe²⁺) catalyst to produce hydroxyl radicals. epa.gov The efficiency can be enhanced with UV light (photo-Fenton), which promotes the recycling of the iron catalyst and generates additional radicals.

Photocatalysis with TiO₂: In this heterogeneous AOP, a semiconductor catalyst, typically titanium dioxide (TiO₂), is irradiated with UV light. This generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species on the catalyst surface, leading to the degradation of adsorbed pollutants. epa.gov

The degradation of halophenols through these processes often results in a complex mixture of intermediates, as illustrated in the table below using data from related compounds.

Advanced Oxidation Processes (AOPs) for Remediation

Biotic Transformation Processes (Biodegradation) of this compound

The biological transformation, or biodegradation, of halogenated phenolic compounds is a critical process influencing their fate and persistence in the environment. While specific studies focusing exclusively on this compound are limited, the extensive body of research on structurally similar compounds, such as other brominated and chlorinated phenols, provides a strong basis for inferring its likely biotic degradation pathways, enzymatic mechanisms, and environmental kinetics.

Microbial Degradation Pathways and Metabolite Identification

Microbial action is a primary driver for the breakdown of halogenated aromatic compounds in natural ecosystems. The degradation of this compound is expected to proceed through several key steps, initiated by either dehalogenation or hydroxylation, carried out by various bacterial and fungal strains.

Two primary initial pathways are proposed based on the degradation of analogous compounds:

Reductive Debromination: Under anaerobic conditions, a common initial step is the reductive removal of a halogen substituent. For this compound, this would involve the cleavage of the carbon-bromine (C-Br) bond to yield 3,5-Dichlorophenol (3,5-DCP). This process is well-documented for other highly halogenated phenols; for instance, Dehalococcoides mccartyi is known to dechlorinate pentachlorophenol (B1679276) to 3,5-DCP researchgate.net.

Aerobic Hydroxylation and Dehalogenation: In aerobic environments, microorganisms often utilize monooxygenase or dioxygenase enzymes to hydroxylate the aromatic ring. This hydroxylation can lead to the displacement of a halogen substituent. For example, the microbial degradation of the isomeric 4-Bromo-3,5-dichlorophenol by Pseudomonas species proceeds via hydrolysis to form 3,5-Dichlorocatechol . This catechol is a common intermediate in the degradation of many chlorophenols, such as 2,4-dichlorophenol (B122985). sigmaaldrich.com

Following these initial steps, the resulting dichlorinated intermediates are further metabolized. 3,5-Dichlorocatechol undergoes ortho- or meta-cleavage of the aromatic ring by dioxygenase enzymes, leading to the formation of chlorinated muconic acids. Subsequent enzymatic reactions involving cycloisomerases and hydrolases lead to the complete breakdown of the ring structure into intermediates of central metabolism, such as maleylacetate. nih.gov The degradation of 2,4-dichlorophenol by the fungus Mortierella sp. also proceeds through hydroxylation to a dichlorocatechol intermediate. mdpi.com

The table below outlines the potential key metabolites formed during the microbial degradation of this compound based on established pathways for related compounds.

Table 1: Potential Microbial Degradation Metabolites of this compound

Metabolite Proposed Precursor(s) Potential Degradation Pathway
3,5-Dichlorophenol This compound Anaerobic reductive debromination
3,5-Dichlorocatechol This compound; 3,5-Dichlorophenol Aerobic hydroxylation
Chloro-dienelactone Chlorinated muconic acids Ring cleavage and subsequent cycloisomerization
Maleylacetate Chloro-dienelactone Hydrolysis

Enzymatic Degradation Mechanisms

The biodegradation pathways described are catalyzed by specific classes of microbial enzymes. The ability of a microbial community to degrade this compound is dependent on the presence and activity of these enzymes.

Reductive Dehalogenases: These enzymes are crucial for the initial cleavage of carbon-halogen bonds under anaerobic conditions, a process known as dehalorespiration. They catalyze the removal of bromine from the aromatic ring, a likely first step in the anaerobic degradation of this compound. Reductive dehalogenases have been identified as key enzymes in the degradation of 2,4,5-trichlorophenol (B144370) by Desulfitobacterium hafniense. nih.gov

Monooxygenases and Hydroxylases: In aerobic pathways, these enzymes incorporate one or two atoms of molecular oxygen into the substrate. Phenol (B47542) hydroxylases, for instance, are responsible for adding a hydroxyl group to the phenolic ring, a critical step for converting phenols into catechols, making the ring more susceptible to cleavage. researchgate.net

Chlorocatechol Dioxygenases: Once a catechol intermediate like 3,5-Dichlorocatechol is formed, these enzymes cleave the aromatic ring. Chlorocatechol 1,2-dioxygenase is a well-characterized enzyme that catalyzes the intradiol (or ortho) cleavage of the ring between the two hydroxyl groups. nih.gov

Laccases: These copper-containing oxidoreductase enzymes, particularly common in white-rot fungi like Lentinula edodes, have broad substrate specificity and can oxidize a wide range of phenolic compounds, including 2,4-dichlorophenol. nih.govresearchgate.net Their non-specific oxidative mechanism makes them potential catalysts for the initial transformation of this compound.

The table below summarizes the key enzyme classes likely involved in the biodegradation of this compound.

Table 2: Key Enzyme Classes in the Biodegradation of this compound

Enzyme Class Proposed Function Example from Related Compounds Citation
Reductive Dehalogenase Removal of bromine/chlorine from the aromatic ring (anaerobic) Dechlorination of 2,4,5-TCP by Desulfitobacterium hafniense nih.gov
Monooxygenase / Hydroxylase Addition of hydroxyl (-OH) group to form catechol intermediates (aerobic) Hydroxylation of 2,4-DCP by fungi mdpi.com
Chlorocatechol Dioxygenase Cleavage of the aromatic ring of catechol intermediates Cleavage of 3-chlorocatechol (B1204754) by Rhodococcus opacus nih.gov
Laccase Non-specific oxidation of the phenolic ring Degradation of 2,4-DCP by Bacillus subtilis laccase nih.gov

Degradation Kinetics in Diverse Environmental Matrices

The rate at which this compound degrades in the environment is a critical factor for risk assessment. This rate, often expressed as a half-life (t½), can vary significantly depending on the environmental matrix (e.g., soil, water, sediment), redox conditions (aerobic vs. anaerobic), and the composition of the native microbial population.

Soil: The half-life of the herbicide 2,4-D, which degrades to 2,4-dichlorophenol, is reported to be between 4 and 7 days in most soil types but can extend to six weeks in more acidic soils. who.int For brominated flame retardants, degradation kinetics are generally observed to be faster in aerobic soils compared to anaerobic soils, with half-lives ranging from days to over a year. researchgate.net

Water and Sediment: In aquatic systems, the half-life of 2,4-D ranges from one to several weeks under aerobic conditions but can surpass 120 days in anaerobic environments. who.int Studies on the anaerobic degradation of 2,4-dichlorophenol in acclimated freshwater sediments have shown maximal transformation rates of 300 µmol/liter/day. nih.gov The microbial degradation of 4-Bromo-3,5-dichlorophenol has been observed with a half-life of 7 days.

The following table presents degradation kinetic data for compounds analogous to this compound, illustrating the range of potential persistence in different environmental compartments.

Table 3: Degradation Kinetics of Analogous Halogenated Phenolic Compounds

Compound Environmental Matrix Condition Degradation Half-life (t½) Citation
4-Bromo-3,5-dichlorophenol Not specified Microbial (Pseudomonas) 7 days
2,4-Dichlorophenoxyacetic acid (2,4-D) Soil Aerobic 4 - 7 days who.int
2,4-Dichlorophenoxyacetic acid (2,4-D) Water Aerobic 1 - several weeks who.int
2,4-Dichlorophenoxyacetic acid (2,4-D) Water Anaerobic > 120 days who.int
Tetrabromobisphenol A (TBBPA) Clay Soil Oxic 65 - 93 days researchgate.net
Tetrabromobisphenol A (TBBPA) Clay Soil Anoxic 430 days researchgate.net

Analytical Methodologies for the Detection and Quantification of 2 Bromo 3,5 Dichlorophenol

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing halogenated phenols like 2-Bromo-3,5-dichlorophenol. The choice between gas and liquid chromatography depends on the sample matrix, the required sensitivity, and the specific analytical goals.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds such as this compound. thermofisher.com The compound is vaporized and separated as it travels through a capillary column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. researchgate.net For phenolic compounds, derivatization is often employed to increase their volatility and improve chromatographic performance. nih.govsettek.comepa.gov

The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, making it particularly suitable for the analysis of this compound. mdpi.com The ECD works by capturing electrons in a controlled environment; when an electronegative compound like a halogenated phenol (B47542) passes through, it captures some of these electrons, causing a decrease in the standing current which is measured as a peak. This detection method offers excellent sensitivity for trace-level analysis in environmental samples. nih.govoup.comnih.gov Recoveries for halogenated phenols using GC-ECD are generally high, often between 70% and 90%. nih.govoup.com

Research Findings: Studies have demonstrated the utility of GC-ECD for analyzing chlorinated and brominated phenols in various matrices, including blood plasma and environmental water. nih.govoup.comnih.gov Derivatization techniques, such as using pentafluorobenzyl bromide (PFBBr), can further enhance the sensitivity and specificity of the analysis. settek.comepa.gov For instance, a method involving bromination derivatization followed by GC-ECD has been successfully used for determining phenols in water, achieving low detection limits. nih.gov

Table 1: GC-ECD Parameters for Halogenated Phenol Analysis
ParameterValue/DescriptionReference
Column Type Fused-silica, open-tubular, wide-bore settek.com
Detector Electron Capture Detector (ECD) nih.govoup.comnih.gov
Derivatization Pentafluorobenzyl bromide (PFBBr) settek.comepa.gov
Typical Recovery 70-90% nih.govoup.com

Flame Ionization Detection (FID) is another common detection method used with GC. mdpi.com While generally less sensitive to halogenated compounds than ECD, GC-FID is a robust and widely applicable technique for analyzing underivatized phenols. settek.comluciditysystems.com The detector operates by pyrolyzing the analyte in a hydrogen-air flame, which produces ions that generate a current proportional to the amount of carbon in the sample.

Research Findings: GC-FID has been employed for the analysis of various phenolic compounds, including those listed in EPA Method 604. luciditysystems.comshimadzu.com While it can be used for underivatized phenols, its sensitivity may not always be sufficient for trace-level environmental monitoring without pre-concentration steps. settek.com The technique has been successfully applied to analyze phenols in water samples after solid-phase extraction (SPE) to concentrate the analytes. sigmaaldrich.cn

Table 2: GC-FID Conditions for Phenol Analysis
ParameterValue/DescriptionReference
Column Type 5% Phenyl Polysiloxane, 15 m x 0.53 mm I.D., 0.50 µM sigmaaldrich.cn
Oven Program 65 °C, 10 °C/min to 185 °C (1 min), 20 °C/min to 275 °C (5 min) sigmaaldrich.cn
Injector 1 µL, splitless (45 sec hold) sigmaaldrich.cn
Detector FID, 300 °C sigmaaldrich.cn
Carrier Gas Helium sigmaaldrich.cn

Liquid chromatography offers an alternative to GC, particularly for less volatile or thermally sensitive compounds. It separates compounds in a liquid mobile phase that passes through a column packed with a solid stationary phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of phenolic compounds. thermofisher.com It utilizes high pressure to force the solvent through the column, leading to faster and more efficient separations. HPLC is often coupled with UV detection for the analysis of halogenated phenols.

Research Findings: HPLC with UV detection is effective for separating halogenated phenols in environmental matrices like soil and water. Reverse-phase chromatography is a common mode used for this purpose, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov For instance, a method using a C18 column with a mobile phase of acetonitrile (B52724) and water can be used to analyze compounds like 4-Bromo-2,5-dichlorophenol (B52177), a structural isomer of the target compound. sielc.comsielc.com

Table 3: HPLC Conditions for Halogenated Phenol Analysis
ParameterValue/DescriptionReference
Technique Reverse-phase (RP) HPLC sielc.comsielc.com
Column Type Lichrospher 100 RP-18 or Newcrom R1 nih.govsielc.comsielc.com
Mobile Phase Acetonitrile (MeCN) and water, often with an acid modifier like phosphoric or formic acid sielc.comsielc.com
Detection UV-Vis Detector nih.gov

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller particle sizes in the column packing (typically less than 2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. thermofisher.com

Research Findings: UPLC, often coupled with tandem mass spectrometry (UPLC-MS/MS), has emerged as a highly sensitive and selective method for the analysis of emerging halogenated aromatic disinfection byproducts, including various halogenated phenols. nih.gov A study on halogenated polyhydroxyphenols (HPPs) demonstrated a UPLC-MS/MS method with low method detection limits (in the ng/L range) and good recoveries (86-115%). nih.gov The use of pentafluorophenyl (PFP) stationary phases in UPLC columns can provide extra retention and selectivity for positional isomers of halogenated compounds. thermofisher.com

Table 4: UPLC System for Isomer Separation
ParameterValue/DescriptionReference
Column Hypersil GOLD VANQUISH PFP 1.9 µm thermofisher.com
System Vanquish UHPLC system thermofisher.com
Advantage Excellent selectivity between positional isomers, high reproducibility thermofisher.com

Liquid Chromatography (LC)

Mass Spectrometric Detection (MS) and Identification

Mass spectrometry is a powerful detection technique that identifies compounds by measuring their mass-to-charge ratio (m/z). When coupled with chromatographic separation methods, it provides high selectivity and sensitivity, making it a cornerstone for the analysis of trace-level contaminants like this compound. biosynth.com

Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile organic compounds, including halogenated phenols. shimadzu.combenettongroup.com For compounds like this compound, which are polar and may exhibit poor chromatographic peak shape, a derivatization step is often necessary to increase their volatility and thermal stability. epa.govepa.gov

Derivatization: Common derivatization techniques include:

Acetylation: Using acetic anhydride (B1165640) in the presence of a base like potassium carbonate to form the acetate (B1210297) ester. researchgate.net

Silylation: Reacting the phenol with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. researchgate.net Optimal conditions for silylation of brominated phenols have been achieved at room temperature with a minimal amount of reagent. researchgate.net

Pentafluorobenzylation: Using α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) to form the pentafluorobenzyl ether derivative. epa.govepa.govsettek.com This is a common technique in EPA methods for phenol analysis. epa.govepa.govsettek.com

Chromatographic Separation & Detection: The derivatized analytes are separated on a capillary column, such as a DB-5 or DB-XLB, before entering the mass spectrometer. epa.govresearchgate.net The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, or in full-scan mode for qualitative identification. researchgate.net It is important to note that co-elution of isomers or related compounds can occur. For instance, EPA Method 8041A notes that the PFBBr derivatives of 2,4-dichlorophenol (B122985) and 3,5-dichlorophenol (B58162) may co-elute on a DB-1701 column, necessitating confirmation on a different column or by using a different analytical technique. epa.govsettek.com

A study on the simultaneous determination of various brominated phenols in soil successfully developed a GC-MS method with limits of detection ranging from 0.04 to 0.19 ng/g. researchgate.net

Table 1: Example GC-MS Parameters for Halogenated Phenol Analysis

Parameter Condition Source
Derivatization Agent Pentafluorobenzyl bromide (PFBBr) or Silylation Reagent epa.govepa.govresearchgate.net
Column Type DB-5, DB-1701, DB-XLB epa.govresearchgate.net
Injection Mode Splitless shimadzu.com
Carrier Gas Helium shimadzu.com
Detection Mode Selected Ion Monitoring (SIM) or MS/MS shimadzu.comresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS), particularly when using a tandem mass spectrometer (LC-MS/MS), is an increasingly preferred method for analyzing phenolic compounds. benettongroup.comresearchgate.net A key advantage of LC-MS is that it can often analyze polar compounds like this compound directly in their underivatized form, simplifying sample preparation. jasco-global.com

Separation and Detection: Reverse-phase chromatography is typically used for separation, with columns like C18 and mobile phases consisting of methanol (B129727) or acetonitrile and water, often with additives to control pH. jasco-global.com Detection is commonly achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers exceptional sensitivity and specificity by monitoring a specific fragmentation of a parent ion. jasco-global.com Atmospheric pressure chemical ionization (APCI) in negative mode is an effective ionization source for phenols. jasco-global.com

LC-MS/MS methods have been validated for the analysis of various phenols in water and wastewater, with detection limits in the sub-µg/L range. benettongroup.comjasco-global.com For example, a method for analyzing wastewater reported a detection limit of 0.5 µg/L for 3,5-dichlorophenol using LC-MS/MS. benettongroup.com

Table 2: Example LC-MS/MS Parameters for Phenol Analysis

Parameter Condition Source
Column Type C18 Reverse-Phase jasco-global.com
Mobile Phase Water/Methanol or Water/Acetonitrile Gradient jasco-global.com
Ionization Source Atmospheric Pressure Chemical Ionization (APCI), Negative Mode jasco-global.com
Detector Triple Quadrupole Mass Spectrometer (MS/MS) jasco-global.com
Detection Mode Multiple Reaction Monitoring (MRM) jasco-global.com

Spectroscopic Characterization Techniques

While chromatographic methods are essential for separation and quantification, spectroscopic techniques are invaluable for the unambiguous structural identification of compounds like this compound, particularly when characterizing reference standards or isolated unknowns.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For this compound, characteristic absorption bands are expected that correspond to its specific structural features. While a specific spectrum for this compound is not publicly available, the expected peaks can be predicted based on its structure and data from similar compounds like 2-bromophenol. nist.gov

Expected Characteristic IR Absorption Bands:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-O Stretch: A strong band around 1200-1260 cm⁻¹.

Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretch: Peaks appearing above 3000 cm⁻¹.

C-Cl Stretch: Strong absorptions typically found in the 600-800 cm⁻¹ range.

C-Br Stretch: Absorptions usually observed in the 500-650 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Type
Phenolic O-H 3200 - 3600 (Broad) Stretching
Aromatic C-H 3000 - 3100 Stretching
Aromatic C=C 1450 - 1600 Stretching
C-O 1200 - 1260 Stretching
C-Cl 600 - 800 Stretching
C-Br 500 - 650 Stretching

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used for structural elucidation.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show signals for the phenolic proton and the two remaining aromatic protons. The chemical shift of the phenolic proton (OH) can vary depending on the solvent and concentration. The two aromatic protons are in different chemical environments and are expected to appear as distinct doublets due to coupling with each other. Based on data for 3,5-dichlorophenol, the aromatic protons would be expected in the region of 7-8 ppm. mdpi.comresearchgate.net

¹³C NMR: The ¹³C NMR spectrum should display six distinct signals, one for each of the unique carbon atoms in the aromatic ring. The chemical shifts will be influenced by the attached substituents (OH, Br, Cl). The carbon bearing the hydroxyl group will be shifted downfield (typically 150-160 ppm), while the carbons bonded to the halogens will also show characteristic shifts.

Table 4: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H NMR 5.0 - 7.0 Singlet (broad) Phenolic -OH proton; shift is solvent dependent
~7.0 - 7.5 Doublet Aromatic Proton (H-6)
~7.5 - 8.0 Doublet Aromatic Proton (H-4)
¹³C NMR 150 - 155 Singlet C1 (C-OH)
~115 Singlet C2 (C-Br)
~135 Singlet C3 (C-Cl)
~125 Singlet C4 (C-H)
~133 Singlet C5 (C-Cl)
~120 Singlet C6 (C-H)

Sample Preparation and Extraction Techniques

The goal of sample preparation is to extract this compound from its matrix (e.g., water, soil, sludge, plasma), concentrate it, and remove interfering substances prior to analysis. epa.gov The choice of technique depends heavily on the sample type. dphen1.comoup.com

Aqueous Samples (Water, Wastewater):

Liquid-Liquid Extraction (LLE): This classic technique involves acidifying the water sample to a pH ≤ 2 to ensure the phenol is in its protonated, less polar form. settek.comoup.com An organic solvent like methylene (B1212753) chloride is then used to extract the compound. settek.com The addition of salt can increase extraction efficiency. oup.com

Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE that uses less solvent. Water samples are passed through a cartridge containing a solid sorbent that retains the analyte. The analyte is later eluted with a small volume of an organic solvent. researchgate.net

Solid Samples (Soil, Sediment, Sludge):

Soxhlet Extraction (EPA Method 3540): A traditional method involving continuous extraction with an organic solvent over several hours. epa.govsettek.com

Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE) (EPA Method 3545): Uses elevated temperatures and pressures to extract analytes more quickly and with less solvent than Soxhlet. epa.govsettek.com

Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the solid sample directly with a sorbent material (like C18-bonded silica). The mixture is packed into a column, and the analytes are eluted with a solvent. MSPD combines extraction and cleanup into a single step and has been successfully applied to extract bromophenols from sludge and sediment samples. dphen1.com

Cleanup: Extracts from complex matrices like soil or sludge often require a cleanup step to remove co-extracted interferences. researchgate.net

Acid-Base Partitioning (EPA Method 3650): This method separates acidic compounds (like phenols) from neutral and basic compounds by partitioning them between an organic solvent and an aqueous solution at different pH values. settek.com

Adsorption Chromatography: Columns containing sorbents like Florisil or silica (B1680970) gel are used to remove polar interferences. researchgate.net A Florisil cartridge with dichloromethane (B109758) has been shown to be effective for cleaning up soil extracts containing brominated phenols. researchgate.net

Table 5: Summary of Sample Preparation Techniques

Sample Type Extraction Method Cleanup Method Source
Aqueous Liquid-Liquid Extraction (LLE) at pH ≤ 2 - settek.comoup.com
Solid-Phase Extraction (SPE) - researchgate.net
Solid Soxhlet Extraction (Method 3540) Acid-Base Partitioning epa.govsettek.com
Pressurized Fluid Extraction (Method 3545) Adsorption Chromatography (Florisil) epa.govresearchgate.netsettek.com
Matrix Solid-Phase Dispersion (MSPD) Integrated into MSPD process dphen1.com
Biological (Plasma) Solvent Denaturation/Extraction Gel Permeation Chromatography (GPC), Sulfuric Acid/Silica Gel oup.com

Derivatization Strategies for Enhanced Analytical Performance

The direct analysis of this compound and other halogenated phenols by gas chromatography (GC) can be challenging. acs.orguniv-lyon1.fr The high polarity of the phenolic hydroxyl group often leads to poor chromatographic peak shape, characterized by significant tailing, which can compromise resolution and sensitivity. acs.orguniv-lyon1.fr Furthermore, the volatility of these compounds can be insufficient for optimal GC analysis. To overcome these limitations, derivatization is a crucial and widely employed strategy. This process involves chemically modifying the phenol's hydroxyl group to create a less polar, more volatile, and more thermally stable derivative, thereby improving its chromatographic behavior and enhancing detector response. nih.govsemanticscholar.org

The primary goals of derivatization for the analysis of this compound are:

Increased Volatility and Thermal Stability: Converting the polar hydroxyl group into a less polar ether or ester group reduces intermolecular hydrogen bonding, leading to increased volatility and stability at the high temperatures used in GC.

Improved Chromatographic Peak Shape: The reduction in polarity minimizes interactions with active sites on the GC column, resulting in sharper, more symmetrical peaks. acs.org

Enhanced Detector Sensitivity: Derivatization can introduce specific functional groups that significantly increase the response of selective detectors, such as the electron capture detector (ECD). nih.gov

Common derivatization strategies employed for the analysis of this compound and other halogenated phenols include acetylation, silylation, and pentafluorobenzylation.

Acetylation

Acetylation is a robust and widely used derivatization technique for phenols. acs.orgnih.govoup.com This method involves the reaction of the phenol with an acetylating agent, typically acetic anhydride, in the presence of a base catalyst to form a more volatile and less polar acetate ester. nih.govoup.comresearchgate.net

The reaction for the acetylation of this compound is as follows:

This compound + Acetic Anhydride → 2-Bromo-3,5-dichlorophenyl acetate + Acetic Acid

Studies have demonstrated the effectiveness of acetylation for the analysis of various brominated and chlorinated phenols in different matrices, including water, sediment, and biological samples. nih.govoup.comosti.govoup.com For instance, in situ acetylation, where the derivatization is performed directly in the aqueous sample, has been shown to be superior to other methods like pentafluorobenzylation for determining phenols at nanogram-per-liter levels due to less background interference and better recoveries. osti.govoup.com Research on the analysis of bromophenols in seafood successfully utilized acetylation followed by headspace solid-phase microextraction (SPME) and GC-MS. acs.org This approach allowed for the accurate quantification of several bromophenol congeners. acs.org Similarly, a method for analyzing bromophenols in urine as biomarkers for polybrominated diphenyl ether (PBDE) exposure also employed in situ acetylation. nih.gov This method proved to be a simpler, faster, and greener alternative to traditional silylation techniques. nih.gov

Optimal conditions for acetylation can vary depending on the specific analytical method and sample matrix. However, the reaction is often carried out in the presence of a base such as potassium carbonate or sodium carbonate to facilitate the reaction. univ-lyon1.froup.com The resulting acetylated derivatives are then typically extracted into an organic solvent like hexane (B92381) for GC analysis. acs.orgnih.gov

Table 1: Comparison of Derivatization Reagents for Halogenated Phenol Analysis

Derivatization Reagent Target Analytes Matrix Key Findings Reference(s)
Acetic Anhydride Bromophenols Seafood Simultaneous distillation-extraction followed by acetylation and headspace SPME-GC-MS analysis. acs.org
Acetic Anhydride Bromophenols Urine In situ acetylation followed by liquid-liquid extraction and GC-MS. Greener alternative to silylation. nih.gov
Acetic Anhydride Chlorophenols Water In situ chloroacetylation with chloroacetic anhydride. oup.com
Acetic Anhydride Chlorophenols Sediment Acetylation with acetic anhydride after Soxhlet extraction. Good recoveries for dichloro- and higher chlorophenols. oup.com
Acetic Anhydride Chlorophenols and Alkylphenols Water and Juice Solid-phase derivative extraction using acetic anhydride. researchgate.net
Acetic Anhydride vs. Silylation and Alkylation Reagents Bromophenols - Acetic anhydride provided optimal chromatographic separation, sensitivity, and linearity. nih.gov
Pentafluorobenzyl Bromide (PFBBr) Halogenated Phenols Water Compared with in situ acetylation; acetylation was found to be superior. osti.govoup.com
Pentafluorobenzyl Bromide (PFBBr) Halogenated Phenols Air, Water, Sediment Successful quantification of chloro-, bromo-, and dichlorophenols. nih.gov
Silylating Reagents (e.g., BSTFA) Chlorophenols - Systematic study on the reactivity of 14 chlorophenols with five different silylating reagents. nih.gov

Silylation

Silylation is another common derivatization technique that involves replacing the active hydrogen of the phenolic hydroxyl group with a silyl (B83357) group, most commonly a trimethylsilyl (TMS) group. semanticscholar.orgsigmaaldrich.com This reaction produces a thermally stable and volatile silyl ether. semanticscholar.org A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being one of the most frequently used. sigmaaldrich.com

The general reaction for the silylation of a phenol is:

Phenol-OH + Silylating Reagent → Phenol-O-Si(CH₃)₃ + Byproducts

The reactivity of phenols with silylating agents can be influenced by steric hindrance. sigmaaldrich.com A systematic study on the derivatization of 14 different chlorophenols, including 3,5-dichlorophenol, evaluated the effectiveness of five different silylating reagents. nih.gov This research highlighted the importance of optimizing the derivatization and acquisition methods for the analysis of trimethylsilyl (TMS) ether derivatives of chlorophenols by GC-MS. nih.gov While silylation is a powerful technique, it is important to note that silylated compounds and the excess silylating reagent can be sensitive to moisture and may degrade certain types of GC columns, such as those with polyethylene (B3416737) glycol (Carbowax) stationary phases. semanticscholar.org

Pentafluorobenzylation

Pentafluorobenzylation is a derivatization strategy that is particularly useful for enhancing the sensitivity of electron capture detectors (ECD). nih.gov This method involves the reaction of the phenol with pentafluorobenzyl bromide (PFBBr) to form a pentafluorobenzyl ether. The resulting derivative is highly electronegative due to the presence of five fluorine atoms, which significantly increases its response on an ECD. nih.govsemanticscholar.org

The reaction is as follows:

This compound + Pentafluorobenzyl Bromide → 2-Bromo-3,5-dichloro-1-(pentafluorobenzyloxy)benzene + HBr

This technique has been successfully applied to the analysis of trace levels of halogenated phenols in various environmental matrices, including air, water, and sediment. nih.gov One study reported detection limits in the range of 0.0066–0.0147 µg/L for halogenated phenols in water using PFBBr derivatization followed by GC/MS analysis. nih.gov However, a comparative study found that for the determination of phenols in water at the ng/L level, in situ acetylation provided better recoveries and less background interference than pentafluorobenzylation. osti.govoup.com

Computational Chemistry and Theoretical Studies on 2 Bromo 3,5 Dichlorophenol

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the molecular properties and predicting the reactivity of 2-bromo-3,5-dichlorophenol. researchgate.netresearchgate.net These computational methods allow for the determination of various molecular descriptors that are crucial for understanding the compound's behavior.

Studies on related brominated and chlorinated phenols have utilized DFT at levels such as B3LYP/6-311G++(d,p) to investigate their molecular structures and properties. researchgate.net For a series of bromochlorophenol (BCP) congeners, quantum chemical methods at the MPWB1K/6-311+G(3df,2p)//MPWB1K/6-31+G(d,p) level have been employed to analyze their reactions, providing insights into potential barriers and reaction heats. rsc.org

Key molecular properties that can be calculated include the topological polar surface area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), and the number of hydrogen bond acceptors and donors. These parameters are fundamental in predicting the molecule's interaction with biological systems and its environmental distribution.

Table 1: Calculated Molecular Properties of Halogenated Phenols

Property 3-Bromo-2,5-dichlorophenol 2-Bromo-3-chlorophenol
TPSA 20.23 -
LogP 3.4615 -
H_Acceptors 1 1.0
H_Donors 1 1.0
Rotatable_Bonds 0 0

Data sourced from computational chemistry data for similar compounds. chemscene.comambeed.com

Reactivity predictions often involve the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO (ELUMO) is particularly significant as it relates to the electrophilicity of the molecule. researchgate.netut.ee For many phenolic compounds, toxicity has been correlated with ELUMO, indicating the importance of electrophilic character in their mode of action. ut.ee Quantum chemical calculations can also predict reaction mechanisms and kinetics, such as the abstraction reactions of phenols with hydrogen atoms, by determining potential energy surfaces and transition states. rsc.orgscienceopen.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound at the atomic level. uq.edu.aunih.gov These computational techniques simulate the movement of atoms over time, providing insights into conformational changes, interactions with other molecules, and the stability of molecular complexes. uq.edu.au

The process often involves:

Parameterization: Developing or refining force field parameters that accurately describe the inter- and intramolecular interactions of the molecule.

System Setup: Placing the molecule of interest in a simulated environment, such as a box of water molecules, to study its behavior in an aqueous solution.

Simulation: Running the simulation for a sufficient length of time to observe the desired phenomena, such as binding to a receptor or partitioning into a lipid bilayer.

Analysis: Analyzing the trajectory data to extract meaningful information about the molecule's properties and interactions.

Molecular modeling can also be used to predict the crystal structure of compounds like dihalogenated phenols. researchgate.net For example, computational surveys have been used to explore the structural landscape of compounds like 3,4-dichlorophenol (B42033) and 4-bromo-3-chlorophenol, helping to understand their solid-state packing and intermolecular interactions, such as halogen bonds. researchgate.net

Structure-Activity Relationship (SAR) Studies for Ecotoxicological Mechanisms (excluding human safety)

Structure-Activity Relationship (SAR) studies are crucial for predicting the ecotoxicological effects of chemicals like this compound by correlating their chemical structure with their biological activity. jst.go.jp For substituted phenols, two main parameters often dominate these relationships: hydrophobicity and electronic effects. jst.go.jp

Hydrophobicity, typically quantified by the logarithm of the octanol-water partition coefficient (log Kow or C log P), is a key determinant of a chemical's ability to be absorbed by organisms. jst.go.jp Electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO), reflect the electrophilicity of the phenol (B47542) and can be critical for its toxic mechanism. researchgate.net

For various classes of disinfection by-products, including chlorinated aromatics, Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict their toxicity to different organisms. fiu.edu These models often use molecular descriptors that can be calculated from the chemical structure. diva-portal.org Studies on chlorophenols have shown a strong dependence of toxicity on hydrophobicity, with toxicity generally decreasing as the pH increases and the molecule becomes more ionized. jst.go.jp

A study on the inhibition of cucumber seed germination by phenols found that a QSAR model based on log Kow could explain a significant portion of the toxicity. The inclusion of ELUMO in the model greatly improved its predictive power, highlighting the dual importance of hydrophobicity and electrophilicity. researchgate.net Similarly, the chemiluminescence emission from the degradation of chlorophenols, which can be related to their reactivity and potential toxicity, shows a clear structure-activity relationship. The intensity of this emission is dependent on both the level of chlorination and the position of the chlorine substituents. nih.gov

Table 2: Key Parameters in SAR/QSAR Models for Phenolic Compounds

Parameter Description Relevance to Ecotoxicology
log Kow Octanol-water partition coefficient Represents the hydrophobicity and potential for bioaccumulation. jst.go.jp
pKa Acid dissociation constant Influences the ionization state of the phenol, which affects its uptake and toxicity. jst.go.jp

Prediction of Environmental Fate Parameters and Degradation Pathways

Computational methods are increasingly used to predict the environmental fate of chemicals, including their persistence, transport, and degradation pathways. whiterose.ac.uk For compounds like this compound, predicting these parameters is essential for assessing their environmental risk.

The degradation of halogenated phenols in the environment can occur through various mechanisms, including hydrolysis and oxidation. epa.govepa.gov The rates of these reactions are influenced by the chemical's structure. For instance, the ease of elimination of a halogen atom during dehydrohalogenation follows the series Br > Cl > F. epa.gov

Computational models can predict key environmental fate parameters:

Sorption: The tendency of a chemical to bind to soil and sediment can be estimated. This is often related to the organic-carbon-normalized sorption coefficient (Koc). epa.gov

Biodegradation: While challenging to predict accurately, QSAR models can provide estimates of biodegradation half-lives. For readily biodegradable substances, default half-lives are used in modeling, but these can be refined with substance-specific data. ecetoc.org

Hydrolysis: The rate of hydrolysis, which can be a significant degradation pathway for some halogenated compounds, can be predicted. epa.gov

The transformation of bromophenols during processes like chlorination has been studied, revealing that electrophilic substitution and single-electron transfer are key reaction mechanisms. researchgate.net Density functional theory (DFT) calculations have been used to show that hypochlorous acid (HOCl) is a dominant oxidizing species in the degradation of 2,4-dibromophenol. researchgate.net Such computational studies help to identify the likely degradation products and elucidate the transformation pathways of these pollutants in the environment.

Industrial Relevance and Applications of 2 Bromo 3,5 Dichlorophenol

Role as a Key Chemical Intermediate in Organic Synthesis

2-Bromo-3,5-dichlorophenol's primary industrial relevance lies in its function as a key intermediate in multi-step organic synthesis. The presence of three halogen substituents (one bromine and two chlorine atoms) and a hydroxyl group on the aromatic ring provides multiple reactive sites. This allows chemists to selectively modify the molecule to build more complex chemical structures.

The hydroxyl group can undergo etherification or esterification reactions, while the halogen atoms can be replaced or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The specific positioning of the halogens and the hydroxyl group influences the reactivity of the molecule and the stereochemistry of the resulting products, making it a valuable, albeit specialized, tool for synthetic chemists. Chemical suppliers often list this compound as a "building block" for research and development, indicating its use in the exploratory phases of creating new molecules.

Applications in the Synthesis of Downstream Chemical Products

Detailed public information on the large-scale industrial use of this compound in the synthesis of specific downstream products like pharmaceuticals, agrochemicals, and dyes is limited. However, based on the known applications of its isomers and related halogenated phenols, its potential applications can be inferred.

Pharmaceuticals: Halogenated phenols are integral to the synthesis of numerous pharmaceutical compounds. The bromine and chlorine atoms in this compound can serve as handles to construct the carbon skeleton of a drug molecule or to introduce specific functionalities that enhance biological activity. While no specific drug has been publicly identified as being synthesized from this particular intermediate, its structural motifs are present in various classes of therapeutic agents.

Agrochemicals: The field of agrochemicals heavily relies on halogenated aromatic compounds for the synthesis of herbicides, insecticides, and fungicides. For instance, related compounds like 2,5-dichlorophenol (B122974) are known precursors to herbicides. It is plausible that this compound could be utilized in the development of new crop protection agents, where the specific halogen substitution pattern might impart desired efficacy and selectivity.

Dyes: The synthesis of certain types of dyes involves the use of phenolic compounds as coupling components or as precursors for more complex chromophores. The electronic properties conferred by the bromine and chlorine atoms could potentially be used to tune the color and fastness properties of a dye molecule. However, specific examples of dyes synthesized from this compound are not widely documented in industrial literature.

The following table provides a summary of the properties of this compound:

PropertyValue
Chemical Formula C₆H₃BrCl₂O
Molecular Weight 241.90 g/mol
CAS Number 13659-22-8
Appearance Not specified
Solubility Not specified

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